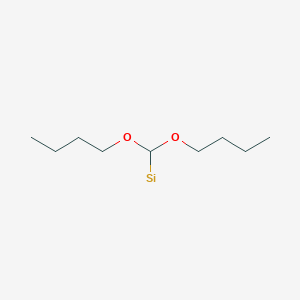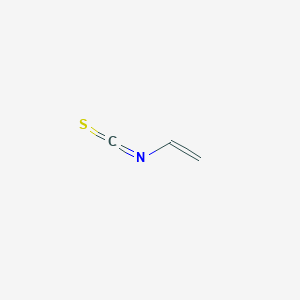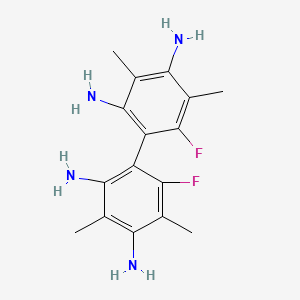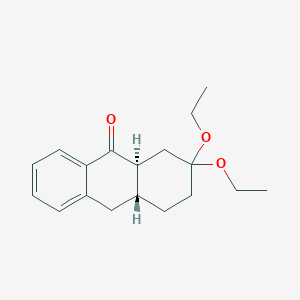
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one typically involves multi-step organic reactions. One common method includes the reaction of anthracene derivatives with diethyl oxalate under controlled conditions to introduce the diethoxy groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored closely to maintain optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
(4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, which in turn can affect various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- (4aR,9aS)-2,3,4,4a,9,9a-Hexahydroindeno[2,1-b][1,4]oxazine
- (4aR,9aS)-1-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-indeno[2,1-b]pyridine-6-carbonitrile
Uniqueness
What sets (4aR,9aS)-2,2-Diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9(2H)-one apart from these similar compounds is its specific diethoxy functional groups and the unique arrangement of its rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Properties
CAS No. |
3196-44-9 |
|---|---|
Molecular Formula |
C18H24O3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(4aR,9aS)-2,2-diethoxy-1,3,4,4a,9a,10-hexahydroanthracen-9-one |
InChI |
InChI=1S/C18H24O3/c1-3-20-18(21-4-2)10-9-14-11-13-7-5-6-8-15(13)17(19)16(14)12-18/h5-8,14,16H,3-4,9-12H2,1-2H3/t14-,16+/m1/s1 |
InChI Key |
UHRRASOGRPFFCU-ZBFHGGJFSA-N |
Isomeric SMILES |
CCOC1(CC[C@@H]2CC3=CC=CC=C3C(=O)[C@H]2C1)OCC |
Canonical SMILES |
CCOC1(CCC2CC3=CC=CC=C3C(=O)C2C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
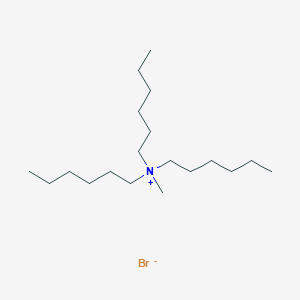
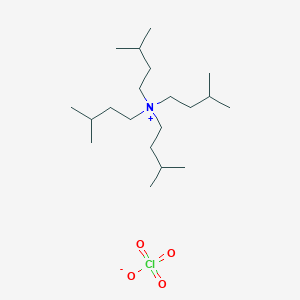
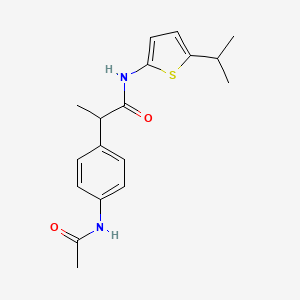
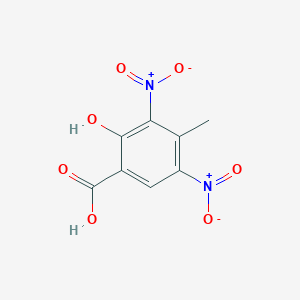
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
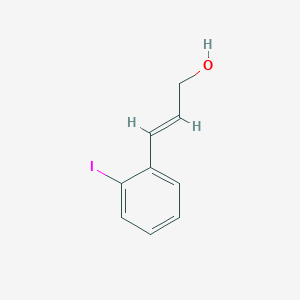
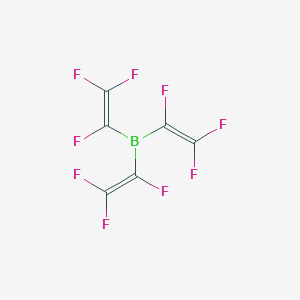
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
